

A Head-to-Head Comparison of Methasterone and Oxymetholone's Side Effect Profiles

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Compound of Interest

Compound Name: Methasterone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the side effect profiles of two potent 17-alpha alkylated anabolic-androgenic steroids (AAS): **Methasterone** (also known as Superdrol) and Oxymetholone (also known as Anadrol). The information is intended for a scientific audience to inform research and drug development.

Executive Summary

Both **Methasterone** and Oxymetholone are synthetic derivatives of testosterone known for their strong anabolic effects. However, their use is associated with a significant risk of adverse effects, particularly hepatotoxicity. The available data, largely from clinical trials for Oxymetholone and case reports for **Methasterone**, suggests that while both compounds are highly hepatotoxic, there may be differences in their broader side effect profiles. **Methasterone** is frequently associated with severe, acute cholestatic liver injury. Oxymetholone also carries a high risk of hepatotoxicity, alongside notable cardiovascular and androgenic side effects.

Comparative Side Effect Profiles: Quantitative and Qualitative Data

The following table summarizes the known side effects of **Methasterone** and Oxymetholone. Quantitative data for Oxymetholone is primarily drawn from a clinical trial involving HIV-positive

patients, which provides specific incidence rates for certain adverse events. Data for **Methasterone** is predominantly qualitative, based on case reports of severe hepatotoxicity.

Side Effect Category	Methasterone (Superdrol)	Oxymetholone (Anadrol)
Hepatotoxicity	<p>Qualitative: Numerous case reports of severe cholestatic jaundice and liver injury, sometimes leading to liver failure.[1][2][3][4][5]</p> <p>Considered extremely hepatotoxic.[6] Quantitative (from case series): In a review of 52 cases of AAS-induced liver injury, Methasterone was the most commonly implicated agent. Patients presented with jaundice and pruritus, with peak bilirubin levels reaching 705 µmol/L.[1]</p>	<p>Qualitative: Known to be highly hepatotoxic, with risks of cholestatic jaundice, peliosis hepatis (blood-filled cysts), and liver tumors with long-term use.[7][8][9][10] Quantitative (Clinical Trial Data): In a study of HIV-positive patients, a >5x baseline increase in alanine aminotransferase (ALT) was observed in 27% of patients receiving 100 mg/day and 35% of patients receiving 150 mg/day.[11]</p>
Cardiovascular	<p>Qualitative: As an AAS, it is expected to negatively impact cholesterol levels (decreasing HDL, increasing LDL) and potentially increase blood pressure.</p>	<p>Qualitative: Can lead to significant water retention, increasing the risk of high blood pressure.[8] Negatively impacts cholesterol profiles.</p> <p>Quantitative: Specific incidence rates for cardiovascular events from controlled trials are not readily available in the provided results.</p>
Androgenic	<p>Qualitative: Expected androgenic side effects include acne, hair loss, and potential virilization in women.</p>	<p>Qualitative: Common androgenic side effects include acne, male pattern baldness, and gynecomastia (breast development in men).[8][9][10]</p> <p>In women, it can cause virilization, including deepening of the voice,</p>

hirsutism, and clitoral enlargement.[\[8\]](#)[\[9\]](#)

Hematological

Qualitative: Not a primary reported issue in case reports, which focus on liver toxicity.

Qualitative: Can cause changes in blood coagulation. [\[8\]](#) Leukemia has been observed in patients treated for aplastic anemia, though the causal link is unclear.[\[8\]](#)

Endocrine

Qualitative: Suppresses natural testosterone production.

Qualitative: Suppresses natural testosterone production, which can lead to testicular atrophy and changes in libido.[\[8\]](#)[\[10\]](#)

Psychiatric

Qualitative: Potential for mood changes, a known side effect of high-dose AAS.

Qualitative: Can cause excitation and insomnia.[\[8\]](#)[\[10\]](#)

Renal

Qualitative: Some case reports of Methasterone-induced hepatotoxicity also note associated acute renal failure. [\[1\]](#)

Qualitative: Not highlighted as a primary adverse effect in the reviewed clinical data.

Experimental Protocols

Detailed experimental protocols from specific comparative studies are not readily available in the public domain. However, based on preclinical and clinical research on anabolic steroids, a general methodology for assessing hepatotoxicity can be outlined.

In Vivo Assessment of Anabolic Steroid-Induced Hepatotoxicity in Animal Models

Objective: To determine the dose-dependent hepatotoxic effects of an anabolic steroid.

Animal Model: Male Wistar rats are a commonly used model.

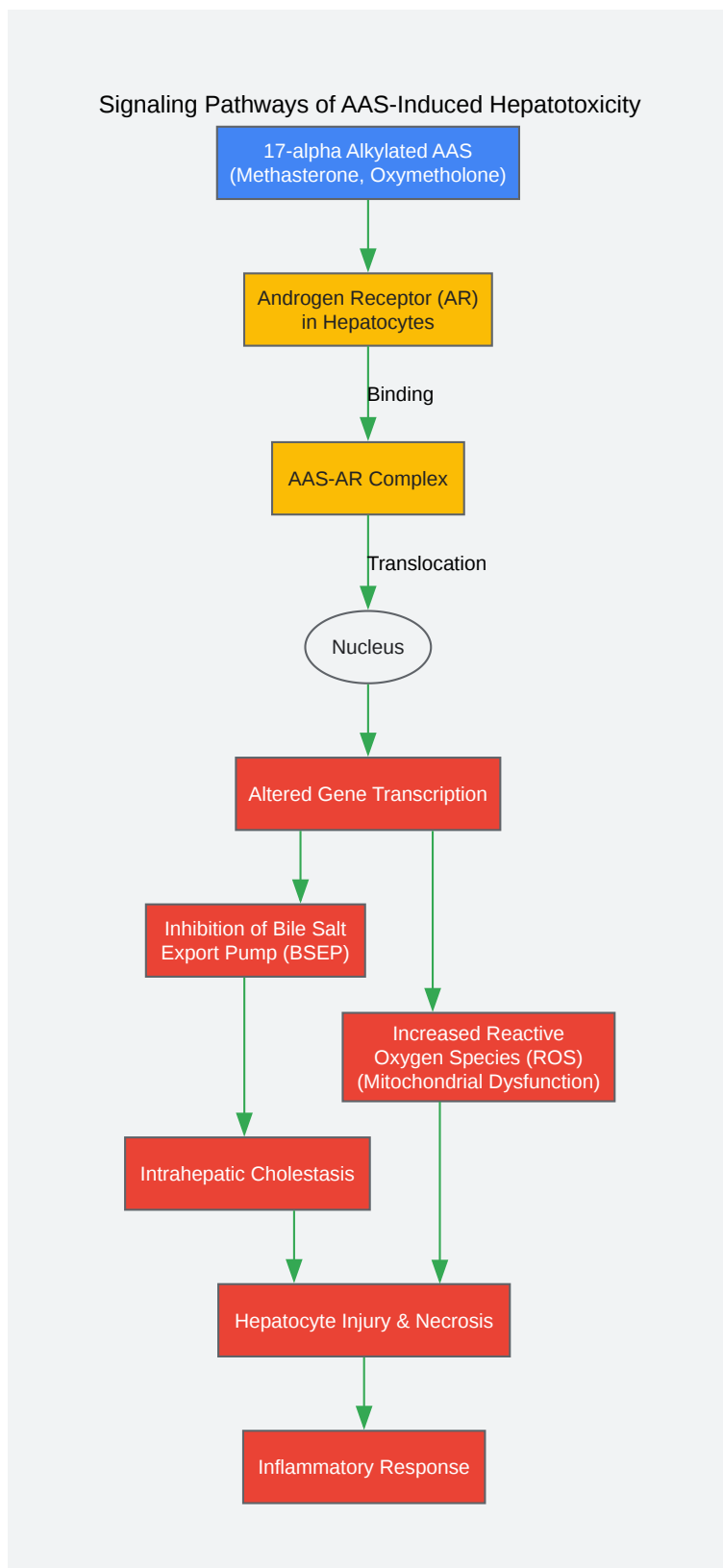
Methodology:

- **Acclimatization:** Animals are acclimatized for a minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- **Grouping:** Animals are randomly assigned to several groups: a control group receiving a vehicle (e.g., corn oil), and multiple experimental groups receiving varying doses of the anabolic steroid, administered orally via gavage.
- **Administration:** The anabolic steroid is administered daily for a specified period, typically several weeks, to simulate a cycle of use.
- **Monitoring:** Body weight and general health are monitored regularly throughout the study.
- **Sample Collection:** At the end of the study period, animals are euthanized, and blood and liver tissue samples are collected.
- **Biochemical Analysis:** Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin levels, are measured to assess liver function.
- **Histopathological Examination:** Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined under a microscope for signs of liver damage, such as necrosis, inflammation, cholestasis, and steatosis.
- **Oxidative Stress Markers:** Levels of oxidative stress markers, such as malondialdehyde (MDA), and antioxidant enzymes, like superoxide dismutase (SOD) and catalase (CAT), can be measured in liver homogenates to investigate the role of oxidative stress in hepatotoxicity.

[6]

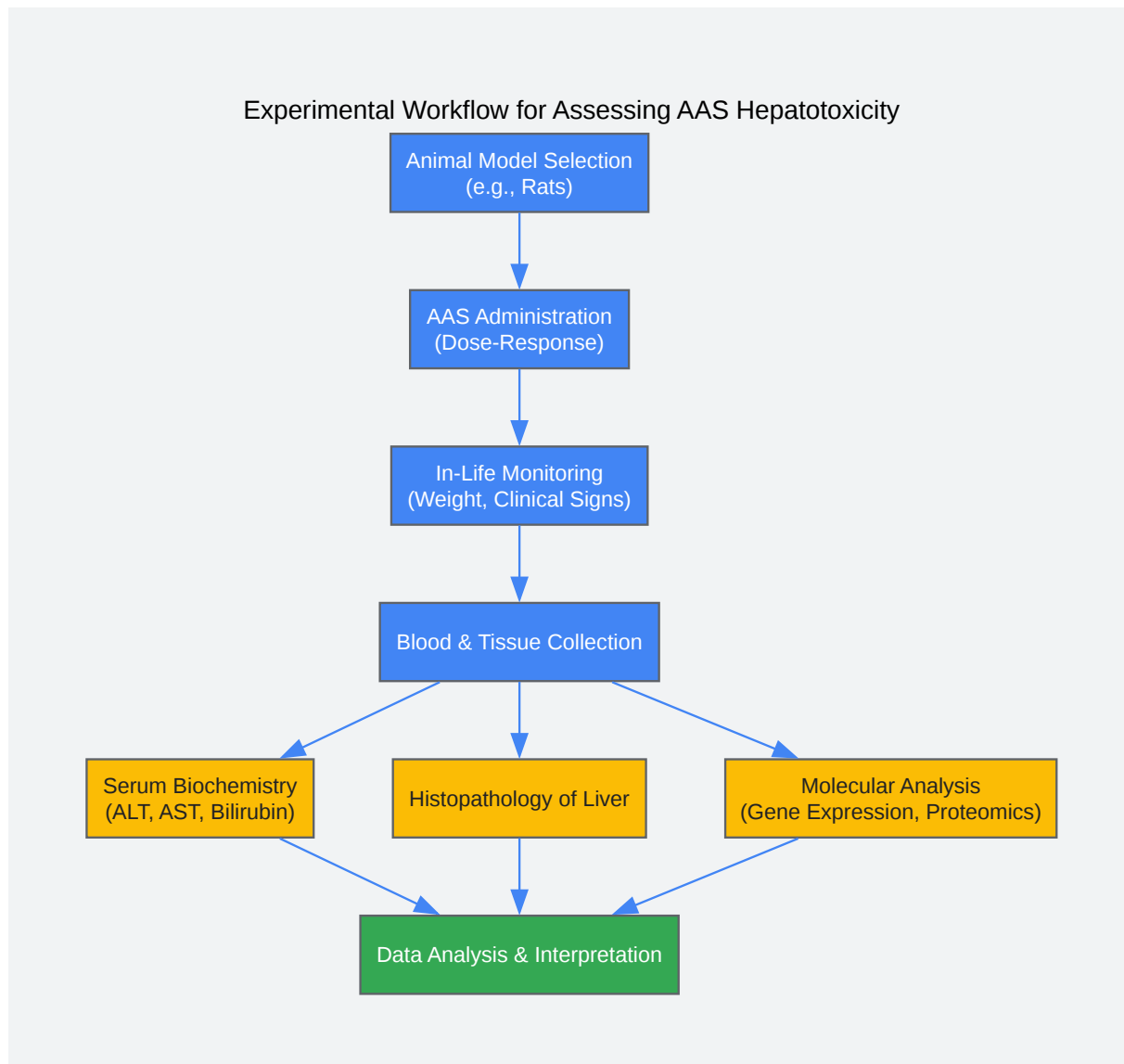
Signaling Pathways and Mechanisms of Toxicity

The hepatotoxicity of 17-alpha alkylated anabolic steroids like **Methasterone** and Oxymetholone is multifactorial. The following diagrams illustrate the key signaling pathways and a general experimental workflow.



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Caption: AAS-induced hepatotoxicity signaling pathways.



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Caption: General experimental workflow for AAS hepatotoxicity assessment.

The primary mechanism of hepatotoxicity for 17- α alkylated AAS involves their reduced hepatic metabolism, leading to prolonged exposure of liver cells to the compound.[12] This can lead to a "bland" cholestasis, characterized by a reduction in bile flow without significant inflammation.[6][13] The binding of these steroids to the androgen receptor in hepatocytes can alter the transcription of genes involved in bile acid transport, notably inhibiting the bile salt

export pump (BSEP).[13][14] This inhibition leads to the accumulation of toxic bile acids within the hepatocytes, causing cellular damage.[14] Furthermore, anabolic steroids can induce oxidative stress within liver cells, leading to mitochondrial dysfunction and further contributing to hepatocyte injury.[6][12] Some AAS can also be converted to estrogens by the enzyme aromatase, which can also contribute to cholestasis.[15]

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methasteron-associated cholestatic liver injury: clinicopathologic findings in 5 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Severe hepatotoxicity caused by a methasteron-containing performance-enhancing supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe hepatotoxicity caused by a methasteron-containing performance-enhancing supplement. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anadrol-50 (Oxymetholone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. OXYMETHOLONE - ORAL (Anadrol) side effects, medical uses, and drug interactions. [medicinenet.com]
- 11. Double-blind, randomized, placebo-controlled phase III trial of oxymetholone for the treatment of HIV wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
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